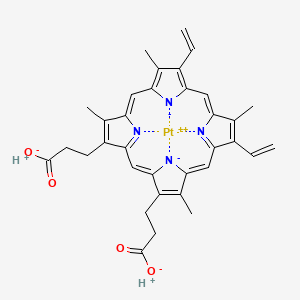

Pt(II) protoporphyrin IX

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C34H32N4O4Pt |

|---|---|

Molecular Weight |

755.7 g/mol |

IUPAC Name |

3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;platinum(2+) |

InChI |

InChI=1S/C34H34N4O4.Pt/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |

InChI Key |

YUZIFASACDLTMK-UHFFFAOYSA-L |

Canonical SMILES |

[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Pt+2] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Platinum(II) Protoporphyrin IX Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the platinum(II) protoporphyrin IX complex. The information is curated for professionals in research, scientific, and drug development fields, with a focus on clear, actionable data and methodologies.

Introduction

Protoporphyrin IX, a naturally occurring tetrapyrrole, is a crucial precursor to heme and chlorophyll. Its unique photophysical properties have made it a focal point in photodynamic therapy (PDT) research. The incorporation of a platinum(II) ion into the protoporphyrin IX macrocycle can modulate its electronic properties, leading to enhanced phosphorescence and potential applications as a therapeutic agent, imaging probe, or photosensitizer. This guide details the synthetic route to platinum(II) protoporphyrin IX, its spectroscopic and photophysical characteristics, and insights into its mechanism of action. To enhance solubility in organic solvents commonly used for the platinum insertion step, protoporphyrin IX is first converted to its dimethyl ester derivative.

Experimental Protocols

This section outlines the detailed experimental procedures for the synthesis of Platinum(II) Protoporphyrin IX Dimethyl Ester.

Esterification of Protoporphyrin IX

Objective: To synthesize protoporphyrin IX dimethyl ester from protoporphyrin IX to improve its solubility in organic solvents.

Materials:

-

Protoporphyrin IX

-

Methanol (B129727) (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Chloroform (B151607) (CHCl₃)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend protoporphyrin IX in anhydrous methanol.

-

Carefully add concentrated sulfuric acid dropwise to the suspension with stirring. The amount should be catalytic (e.g., 5% v/v).

-

Attach a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in chloroform and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with distilled water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and evaporate the chloroform to dryness to yield protoporphyrin IX dimethyl ester as a solid.

Platinum(II) Insertion

Objective: To insert a platinum(II) ion into the protoporphyrin IX dimethyl ester macrocycle.

Materials:

-

Protoporphyrin IX dimethyl ester

-

Bis(benzonitrile)platinum(II) chloride [PtCl₂(PhCN)₂]

-

Chlorobenzene (B131634), anhydrous

-

Sodium propionate (B1217596)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a nitrogen inlet

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., dichloromethane/hexane)

Procedure:

-

Dissolve protoporphyrin IX dimethyl ester in anhydrous chlorobenzene in a round-bottom flask under a nitrogen atmosphere.

-

In a separate flask, dissolve bis(benzonitrile)platinum(II) chloride and sodium propionate in anhydrous chlorobenzene.

-

Add the solution containing the platinum salt and sodium propionate to the porphyrin solution with stirring.

-

Heat the reaction mixture to reflux. Monitor the progress of the reaction by UV-Vis spectroscopy, observing the disappearance of the characteristic four Q-bands of the free base porphyrin and the appearance of the two-band spectrum of the metalloporphyrin.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the chlorobenzene under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to isolate the platinum(II) protoporphyrin IX dimethyl ester.

Data Presentation

The following tables summarize the key quantitative data for the synthesized compounds.

Table 1: Spectroscopic Data for Protoporphyrin IX Dimethyl Ester

| Parameter | Value | Solvent |

| UV-Vis Absorption | ||

| Soret Band (λ_max) | 408 nm | Chloroform |

| Molar Absorptivity (ε) | 166,000 M⁻¹cm⁻¹ | Chloroform |

| Q-Bands (λ_max) | ~505, 540, 575, 630 nm | Chloroform |

| Fluorescence | ||

| Emission Maximum | ~632 nm | Chloroform |

| Fluorescence Quantum Yield | 0.06 | Chloroform |

| ¹H NMR (CDCl₃) | See detailed spectrum | CDCl₃ |

| ¹³C NMR (CDCl₃) | See detailed spectrum | CDCl₃ |

Table 2: Anticipated Photophysical Properties of Platinum(II) Protoporphyrin IX Dimethyl Ester

| Parameter | Expected Value Range | Notes |

| UV-Vis Absorption | ||

| Soret Band (λ_max) | Red-shifted vs. free base | Due to metal coordination |

| Q-Bands (λ_max) | Two distinct bands | Characteristic of metalloporphyrins |

| Phosphorescence | ||

| Emission Maximum | 650 - 750 nm | Varies with solvent and aggregation |

| Quantum Yield | 0.1 - 0.5 | Dependent on molecular environment |

| Lifetime (τ) | 10 - 100 µs | Sensitive to oxygen quenching |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the two-step synthesis of Platinum(II) Protoporphyrin IX Dimethyl Ester.

Potential Mechanism of Cytotoxic Action

While the specific signaling pathways for platinum(II) protoporphyrin IX are not extensively detailed in the literature, a plausible mechanism of action, particularly in the context of photodynamic therapy, involves the generation of reactive oxygen species (ROS). The following diagram illustrates a generalized pathway.

Caption: A generalized pathway for the photodynamic action of Platinum(II) Protoporphyrin IX.

Mechanism of Action and Biological Relevance

The biological activity of platinum(II) porphyrin complexes is an area of active research. While cisplatin (B142131) and its analogues exert their cytotoxic effects primarily through DNA binding, platinum-porphyrin conjugates may exhibit a multi-faceted mechanism of action.

Cellular Uptake: The cellular uptake of porphyrins is influenced by their charge and lipophilicity. The dimethyl ester of protoporphyrin IX is more lipophilic than its free acid form, which may facilitate its passive diffusion across the cell membrane. The overall charge of the platinum complex will also play a significant role in its interaction with the cell membrane and subsequent internalization.

Cytotoxicity: In the absence of light, the cytotoxicity of platinum(II) porphyrin complexes is likely attributed to the platinum center, potentially through interactions with intracellular macromolecules. However, the porphyrin ligand can significantly influence the complex's cellular accumulation and localization, thereby modulating its overall cytotoxicity. Some studies on other platinum-porphyrin conjugates have shown significant cytotoxic effects, in some cases exceeding that of cisplatin, and an ability to overcome cisplatin resistance.

Photodynamic Activity: Upon photoexcitation, platinum(II) porphyrins can efficiently undergo intersystem crossing to a long-lived triplet state. This triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a key cytotoxic agent in PDT. This process leads to oxidative damage to cellular components, ultimately triggering cell death through apoptosis or necrosis. The heavy platinum atom is known to enhance the rate of intersystem crossing, potentially leading to a higher quantum yield of singlet oxygen generation compared to the free base porphyrin.

Signaling Pathways: The cellular damage induced by ROS can activate various signaling pathways. For instance, oxidative stress is known to trigger the activation of mitogen-activated protein kinase (MAPK) pathways, such as the c-Jun N-terminal kinase (JNK) pathway, which can lead to apoptosis. Furthermore, damage to mitochondria can induce the release of pro-apoptotic factors, initiating the intrinsic apoptotic cascade.

Conclusion

The synthesis of platinum(II) protoporphyrin IX complex offers a promising platform for the development of novel therapeutic and diagnostic agents. The methodologies outlined in this guide provide a clear pathway for its preparation. The anticipated photophysical properties, particularly its strong phosphorescence, make it a candidate for applications in oxygen sensing and photodynamic therapy. Further research is warranted to fully elucidate its specific mechanism of action and to explore its full therapeutic potential in various disease models. The combination of the cytotoxic nature of platinum and the photosensitizing properties of the porphyrin macrocycle presents a compelling strategy for the design of next-generation anticancer agents.

An In-depth Technical Guide to Pt(II) Protoporphyrin IX: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Platinum(II) Protoporphyrin IX [Pt(II)PPIX], a significant metalloporphyrin with compelling properties for applications in biomedical research and drug development. This document details its chemical structure, physicochemical properties, a representative synthesis protocol, and its primary mechanism of action as a photosensitizer.

Core Chemical Structure and Identity

Pt(II) Protoporphyrin IX is a metalloporphyrin complex where a platinum(II) ion is chelated within the macrocyclic core of Protoporphyrin IX (PPIX). Protoporphyrin IX is a naturally occurring tetrapyrrole that serves as a crucial precursor in the biosynthesis of heme.[1] The core structure consists of four pyrrole (B145914) rings linked by methine bridges, forming a highly conjugated aromatic system.[2] This extensive conjugation is responsible for its strong light absorption properties.[2]

The peripheral positions of the porphyrin ring in PPIX are substituted with four methyl groups, two vinyl groups, and two propionic acid groups.[2] The insertion of the heavy platinum(II) atom into this core significantly influences its photophysical properties, enhancing spin-orbit coupling and promoting high-yield phosphorescence, which is central to its applications.

Physicochemical and Photophysical Properties

The incorporation of a platinum(II) ion dramatically alters the photophysical characteristics of the protoporphyrin IX ligand. The heavy atom effect induced by platinum facilitates highly efficient intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). This property quenches fluorescence and results in strong, long-lived phosphorescence, making Pt(II)PPIX an excellent photosensitizer and phosphorescent probe.

While specific experimental data for this compound is sparse in publicly accessible literature, the following tables summarize the known properties of the parent ligand, Protoporphyrin IX, and typical properties for related platinum(II) porphyrins, which serve as a close approximation.

Table 1: General Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₃₄H₃₂N₄O₄Pt | [3] |

| Molecular Weight | 755.73 g/mol | [3] |

| Appearance | Deeply colored solid | |

| Solubility | Insoluble in water; soluble in organic solvents like DMF, DMSO, and chloroform. | [2] |

| CAS Number | 98303-94-7 | [4] |

Table 2: Comparative Photophysical Properties

| Property | Protoporphyrin IX (Free Base) | Pt(II) Porphyrins (Typical/Approximate) | Reference(s) |

| Soret Band (λ_max,abs_) | ~405 nm | ~390-410 nm | [5] |

| Q-Bands (λ_max,abs_) | ~505, 540, 575, 630 nm | ~510, 540 nm | [5] |

| Emission Type | Fluorescence | Strong Phosphorescence | |

| Emission Maximum (λ_max,em_) | ~635 nm, 705 nm | ~650 nm | |

| Luminescence Quantum Yield (Φ) | ~0.06 - 0.11 (Fluorescence) | ~0.26 - 0.49 (Phosphorescence) | |

| Luminescence Lifetime (τ) | ~16 ns (Fluorescence) | > 50 µs (Phosphorescence) |

Note: Data for Pt(II) Porphyrins are approximated from values reported for compounds like Pt(II) octaethylporphyrin (PtOEP) and Pt(II) tetrabenzoporphyrins, as specific, consolidated data for Pt(II)PPIX was not available. The presence of the heavy platinum atom typically simplifies the Q-band structure and shifts emission to longer wavelengths (phosphorescence) compared to the free-base fluorescence.

Experimental Protocols

Synthesis of this compound

A common and effective method for the metallation of porphyrins with platinum involves the use of a platinum(II) salt in a high-boiling point solvent. The following protocol is adapted from established procedures for synthesizing platinum porphyrins.

Materials:

-

Protoporphyrin IX (free base)

-

Bis(benzonitrile)platinum(II) chloride [PtCl₂(PhCN)₂]

-

Sodium Propionate

-

Chlorobenzene (B131634) (anhydrous)

-

Dichloromethane (DCM)

-

Hexane

-

Silica (B1680970) Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve free-base Protoporphyrin IX in anhydrous chlorobenzene.

-

Addition of Reagents: Add 1.5 equivalents of [PtCl₂(PhCN)₂] and a suitable base, such as sodium propionate, to the solution. The base facilitates the deprotonation of the porphyrin core.

-

Reflux: Heat the reaction mixture to reflux (approx. 131 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using UV-Vis spectroscopy. The reaction is complete when the characteristic four Q-bands of the free-base porphyrin are replaced by the two-band spectrum typical of a metalloporphyrin, and the Soret band shifts accordingly. This process typically takes a few hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the chlorobenzene solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the crude residue in a minimal amount of dichloromethane. Purify the product using silica gel column chromatography, eluting with a solvent system such as a DCM/hexane gradient to separate the desired this compound from unreacted starting material and byproducts.

-

Characterization: Collect the colored fractions and remove the solvent. Confirm the identity and purity of the final product using techniques such as ¹H NMR, UV-Vis spectroscopy, and mass spectrometry.

The following diagram illustrates the general workflow for this synthesis and purification process.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protoporphyrin IX-Derived Ruthenium(II) Complexes for Photodynamic Therapy in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical Properties of Platinum Protoporphyrin IX

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core photophysical properties of Platinum Protoporphyrin IX (Pt-PPIX), a significant metalloporphyrin with promising applications in photodynamic therapy (PDT) and other light-based technologies. This document details its spectral characteristics, excited-state dynamics, and the methodologies used to characterize these properties.

Introduction to Platinum Protoporphyrin IX

Protoporphyrin IX (PPIX) is a crucial biological precursor to heme and chlorophyll.[1][2] Its planar tetrapyrrole structure allows for the chelation of various metal ions, leading to the formation of metalloporphyrins with unique photophysical and photochemical properties.[2] The introduction of a heavy atom like platinum(II) into the porphyrin core significantly influences its electronic properties, enhancing spin-orbit coupling and promoting intersystem crossing to the triplet state. This characteristic makes Pt-PPIX a potent photosensitizer, capable of generating reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon photoexcitation.[3][4] These properties are central to its application in photodynamic therapy for the treatment of cancer and other diseases.[5][6]

Photophysical Properties

The photophysical behavior of Pt-PPIX is characterized by its distinct absorption and emission spectra, high triplet state quantum yield, and long phosphorescence lifetime. These parameters are critical for its efficacy as a photosensitizer.

Like other porphyrins, Pt-PPIX exhibits a strong absorption band in the near-UV region, known as the Soret band, and several weaker absorption bands in the visible region, called Q bands.[7] Upon excitation, Pt-PPIX relaxes to the ground state via phosphorescence, a result of the heavy platinum atom facilitating spin-forbidden transitions from the triplet excited state.

Table 1: Summary of Photophysical Data for Platinum Porphyrins

| Property | Value | Solvent | Reference |

| Absorption Maxima (λ_abs_) | |||

| Soret Band | ~400 - 410 nm | Organic Solvents | [7][8] |

| Q Bands | ~500 - 650 nm | Organic Solvents | [7][8] |

| Emission Maximum (λ_em_) | |||

| Phosphorescence | ~650 nm | Solid Film | [8] |

| Molar Extinction Coefficient (ε) | |||

| at Soret Band | > 150,000 M⁻¹cm⁻¹ | Organic Solvents | [7] |

| Quantum Yields | |||

| Phosphorescence (Φ_p_) | High (typical for Pt-porphyrins) | Varies | [3] |

| Singlet Oxygen (Φ_Δ_) | 0.55 - 0.63 (for related Pt(II) porphyrins) | Varies | [3][9] |

| Excited State Lifetime | |||

| Triplet Lifetime (τ_T_) | Microseconds to milliseconds | Deoxygenated Solvents | [3] |

Note: Specific data for Pt-PPIX is limited in the literature; values are often derived from studies on similar platinum porphyrin complexes.

Experimental Protocols

The characterization of the photophysical properties of Pt-PPIX involves several key experimental techniques.

A general and efficient method for the synthesis of platinum(II) porphyrins involves the reaction of the free-base porphyrin with a platinum(II) salt in a high-boiling point solvent.[10][11]

Protocol:

-

Dissolution: Dissolve free-base protoporphyrin IX in a suitable solvent such as chlorobenzene (B131634) in a round-bottom flask.

-

Addition of Platinum Salt: Add an excess of a platinum(II) salt, for example, platinum(II) chloride (PtCl₂) or bis(benzonitrile)platinum(II) chloride ([PtCl₂(PhCN)₂]), to the solution.[10][11]

-

Reflux: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by UV-visible spectroscopy, observing the changes in the Q-band region.

-

Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or alumina (B75360) to isolate the Pt-PPIX complex.

-

Characterization: Confirm the structure and purity of the synthesized Pt-PPIX using techniques such as ¹H NMR, mass spectrometry, and UV-visible spectroscopy.

The singlet oxygen quantum yield is a measure of the efficiency of ¹O₂ generation by a photosensitizer. It can be determined directly by measuring the near-infrared phosphorescence of singlet oxygen or indirectly using a chemical trap.[12][13][14]

Protocol (Indirect Method using a Chemical Trap):

-

Reagents: Prepare solutions of the photosensitizer (Pt-PPIX), a chemical trap for singlet oxygen (e.g., 1,3-diphenylisobenzofuran (B146845) - DPBF), and a reference photosensitizer with a known Φ_Δ_ (e.g., methylene (B1212753) blue, Rose Bengal).[12][14]

-

Spectroscopic Measurement: In a cuvette, mix the photosensitizer solution with the DPBF solution. The initial absorbance of DPBF at its maximum absorption wavelength should be recorded.

-

Photoirradiation: Irradiate the solution with a light source at a wavelength where the photosensitizer absorbs but the trap does not.

-

Monitoring: At regular time intervals, record the decrease in the absorbance of DPBF as it reacts with the generated singlet oxygen.

-

Calculation: The rate of DPBF decomposition is proportional to the singlet oxygen generation. By comparing the rate of decomposition for the sample to that of the reference standard under identical conditions, the singlet oxygen quantum yield of the sample can be calculated using the following equation:

Φ_Δ_ (sample) = Φ_Δ_ (reference) * (k_sample_ / k_reference_) * (I_abs_ (reference) / I_abs_ (sample))

where k is the rate of DPBF degradation and I_abs_ is the light intensity absorbed by the photosensitizer.[13]

Mechanism of Action in Photodynamic Therapy

The therapeutic effect of Pt-PPIX in PDT is primarily mediated by the generation of cytotoxic singlet oxygen, which induces cell death, predominantly through apoptosis.[5][6]

Porphyrins and their derivatives are known to be preferentially taken up by cancer cells compared to normal cells.[15] This selective accumulation is a key factor in the targeted nature of PDT. Once inside the cell, Pt-PPIX localizes in various organelles, with a significant accumulation in the mitochondria.[16]

Upon irradiation with light of a specific wavelength, Pt-PPIX is excited from its ground state (S₀) to a short-lived singlet excited state (S₁). Due to the heavy platinum atom, it efficiently undergoes intersystem crossing to a long-lived triplet excited state (T₁). This triplet state can then transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[6]

Singlet oxygen can then react with various cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress and cellular damage. This damage, particularly to the mitochondria, can trigger the intrinsic pathway of apoptosis.[17][18] Key events in this pathway include the release of cytochrome c from the mitochondria, the activation of caspases (such as caspase-9 and caspase-3), and ultimately, programmed cell death.[17][19]

Diagrams

References

- 1. Protoporphyrin IX: A Primer | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 2. Protoporphyrin IX - Wikipedia [en.wikipedia.org]

- 3. Singlet Oxygen Generation in Peripherally Modified Platinum and Palladium Porphyrins: Effect of Triplet Excited State Lifetimes and meso-Substituents on 1 O2 Quantum Yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Porphyrin/Platinum(II) C^N^N Acetylide Complexes: Synthesis, Photophysical Properties, and Singlet Oxygen Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. research.cbc.osu.edu [research.cbc.osu.edu]

- 13. OPG [opg.optica.org]

- 14. par.nsf.gov [par.nsf.gov]

- 15. mdpi.com [mdpi.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Apoptosis induced by sonodynamic treatment by protoporphyrin IX on MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Porphyrin photosensitizer molecules as effective medicine candidates for photodynamic therapy: electronic structure information aided design - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05585C [pubs.rsc.org]

An In-depth Technical Guide to the Triplet State Lifetime and Quenching of Pt(II) Protoporphyrin IX

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of Pt(II) protoporphyrin IX, with a particular focus on its triplet state lifetime and quenching mechanisms. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of photodynamic therapy (PDT), oxygen sensing, and drug development.

Protoporphyrin IX (PpIX) is a crucial precursor to heme and chlorophyll (B73375) and is known for its photosensitizing properties.[1][2] When complexed with platinum(II), its photophysical characteristics are significantly altered, leading to a more efficient population of the triplet state, which is central to applications such as PDT and oxygen sensing.[3] The heavy atom effect introduced by platinum enhances spin-orbit coupling, facilitating intersystem crossing from the singlet excited state to the triplet state.[3]

Photophysical Data

The following tables summarize key quantitative data for protoporphyrin IX and related platinum porphyrins. It is important to note that while extensive data is available for free protoporphyrin IX and other platinum porphyrins, specific data for this compound is less common in the literature. The data for related compounds are provided for comparative purposes.

Table 1: Triplet State Lifetimes of Protoporphyrin IX and Related Compounds

| Compound | Solvent/Medium | Conditions | Triplet Lifetime (τ_T) |

| Protoporphyrin IX (PpIX) | Ethanol | Increasing concentration | Marked increase |

| Protoporphyrin IX (PpIX) | Acetone | Increasing concentration | Marked increase |

| Pt(II) tetrabenzoporphyrin | Pyridine (degassed) | Room Temperature | Not specified |

| Pt(II) tetrabenzoporphyrin | Pyridine | 4-84 K | 22 µs to 418 µs (temperature dependent)[4] |

| Pt(II)TMPyP | Aqueous solution (aerated) | Room Temperature | ~1 µs |

Table 2: Quantum Yields of Protoporphyrin IX and Related Compounds

| Compound | Solvent | Quantum Yield Type | Value |

| Protoporphyrin IX (PpIX) | Not specified | Triplet (Φ_T) | ~0.75[5] |

| Protoporphyrin IX (PpIX) | Toluene | Singlet Oxygen (Φ_Δ) | 0.68[6] |

| Protoporphyrin IX (PpIX) | Ethanol | Singlet Oxygen (Φ_Δ) | 0.92[6] |

| Protoporphyrin IX (PpIX) | Not specified | Singlet Oxygen (Φ_Δ) | 0.77[1] |

| PtHPDME | N,N-dimethyl formamide | Singlet Oxygen (Φ_Δ) | 0.24[7] |

| Pt(II) 5,15-diarylbenzoporphyrin | Not specified | Phosphorescence (Φ_p) | 0.49[8] |

| Pt(II) tetraarylbenzoporphyrin | Not specified | Phosphorescence (Φ_p) | 0.35[8] |

| Pt(II) tetraarylnaphthoporphyrin | Not specified | Phosphorescence (Φ_p) | 0.15[8] |

| Pt(II) tetraarylanthracenoporphyrin | Not specified | Phosphorescence (Φ_p) | 0.08[8] |

Table 3: Quenching Rate Constants

| Fluorophore | Quencher | Solvent | Quenching Rate Constant (k_q) |

| Protoporphyrin IX (PpIX) | Molecular Oxygen | Not specified | ~10^9 M⁻¹s⁻¹[9] |

| Pt(II)TMPyP | Iodide | Aqueous solution | ~7.8 x 10¹² M⁻¹s⁻¹ (static quenching)[10] |

Experimental Protocols

Measurement of Phosphorescence Lifetime

The determination of the triplet state lifetime of this compound is crucial for understanding its photophysical behavior. Time-resolved phosphorescence spectroscopy is the primary method for these measurements.

Objective: To measure the phosphorescence decay of this compound in a given solvent.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., toluene, ethanol, or a buffered aqueous solution)

-

Quartz cuvette with a four-sided optical path

-

Nitrogen or argon gas for deoxygenation

-

Pulsed laser excitation source (e.g., Nd:YAG laser with an optical parametric oscillator to tune the wavelength to a Soret or Q-band of the sample)

-

Fast-response photodetector (e.g., a photomultiplier tube)

-

Digital oscilloscope or a time-correlated single-photon counting (TCSPC) system

-

Optical filters to block scattered excitation light

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of this compound in the chosen solvent to an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.

-

Transfer the solution to the quartz cuvette.

-

For measurements in the absence of oxygen, deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 20-30 minutes. Seal the cuvette to prevent re-oxygenation.

-

-

Instrumentation Setup:

-

Align the pulsed laser to pass through the center of the cuvette.

-

Position the photodetector at a 90-degree angle to the excitation path to collect the phosphorescence emission.

-

Place a long-pass filter between the cuvette and the detector to block any scattered laser light and allow only the phosphorescence to pass.

-

Connect the output of the photodetector to the input of the digital oscilloscope or TCSPC system.

-

Trigger the data acquisition system with the laser pulse.

-

-

Data Acquisition:

-

Excite the sample with a short laser pulse.

-

Record the phosphorescence intensity as a function of time. The decay curve is typically averaged over multiple laser shots to improve the signal-to-noise ratio.

-

Record a blank measurement with the solvent only to account for any background luminescence.

-

-

Data Analysis:

-

Subtract the blank measurement from the sample measurement.

-

Fit the resulting phosphorescence decay curve to an exponential function (or a sum of exponentials if the decay is not mono-exponential) to extract the lifetime (τ). The decay is often described by the equation: I(t) = I₀ * exp(-t/τ), where I(t) is the intensity at time t, I₀ is the initial intensity, and τ is the lifetime.

-

Phosphorescence Quenching Studies

Oxygen is a well-known quencher of porphyrin triplet states. The quenching process can be investigated by measuring the phosphorescence lifetime at various oxygen concentrations.

Objective: To determine the bimolecular quenching rate constant (k_q) of the this compound triplet state by a quencher (e.g., molecular oxygen).

Materials:

-

Same as for lifetime measurement.

-

A quencher (e.g., oxygen gas of known concentrations).

-

A gas mixing system to control the concentration of the quencher.

Procedure:

-

Sample Preparation and Lifetime Measurement:

-

Prepare the this compound solution as described above.

-

Measure the phosphorescence lifetime in the absence of the quencher (τ₀). This is achieved by thorough deoxygenation.

-

-

Introduction of Quencher:

-

Introduce known concentrations of the quencher into the sample. For oxygen quenching, this can be done by bubbling the solution with gas mixtures of known oxygen content.

-

Allow the solution to equilibrate with the gas mixture.

-

-

Lifetime Measurements at Different Quencher Concentrations:

-

Measure the phosphorescence lifetime (τ) at each quencher concentration.

-

-

Data Analysis (Stern-Volmer Analysis):

-

The relationship between the lifetime and the quencher concentration is described by the Stern-Volmer equation: τ₀/τ = 1 + k_q * τ₀ * [Q], where [Q] is the concentration of the quencher.

-

Plot τ₀/τ versus [Q]. The plot should be linear if dynamic quenching is the sole mechanism.

-

The slope of the Stern-Volmer plot is equal to k_q * τ₀.

-

Calculate k_q from the slope and the previously measured τ₀.

-

Visualizations

Caption: Jablonski diagram illustrating the electronic transitions of a photosensitizer.

Caption: Experimental workflow for phosphorescence lifetime measurement.

Caption: Oxygen quenching process and Stern-Volmer analysis.

References

- 1. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protoporphyrin IX-Derived Ruthenium(II) Complexes for Photodynamic Therapy in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]

The Pivotal Role of Pt(II) Protoporphyrin IX in Phosphorescence-Based Sensing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum(II) protoporphyrin IX (Pt(II)PPIX) has emerged as a significant player in the field of phosphorescence-based sensing, primarily due to its unique photophysical properties. This metalloporphyrin exhibits strong room-temperature phosphorescence with a long lifetime, making it an exceptional candidate for a variety of sensing applications, most notably in the detection of molecular oxygen. Its utility extends to various domains, including biomedical research, drug development, and industrial process monitoring. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of Pt(II)PPIX in phosphorescence-based sensing.

Core Principles of Pt(II) Protoporphyrin IX-Based Sensing

The functionality of Pt(II)PPIX as a phosphorescent probe is rooted in the principles of photoluminescence and collisional quenching.

Photophysical Properties

Upon excitation with light of an appropriate wavelength, the Pt(II)PPIX molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁). Due to the presence of the heavy platinum atom, intersystem crossing to an excited triplet state (T₁) is highly efficient. While fluorescence is the radiative decay from S₁ to S₀, phosphorescence is the radiative decay from the much longer-lived T₁ state back to the ground state. This long phosphorescence lifetime is a key characteristic that enables highly sensitive detection.

Quenching Mechanism

The phosphorescence of Pt(II)PPIX is highly sensitive to the presence of certain molecules, known as quenchers. Molecular oxygen (O₂) is a particularly efficient quencher of Pt(II)PPIX phosphorescence. The quenching process is a collisional, non-radiative energy transfer from the excited triplet state of the Pt(II)PPIX molecule to the ground state of the quencher.

This dynamic quenching process is described by the Stern-Volmer equation:

I₀ / I = 1 + Ksv [Q]

or in terms of lifetime:

τ₀ / τ = 1 + Ksv [Q]

where:

-

I₀ and τ₀ are the phosphorescence intensity and lifetime in the absence of the quencher, respectively.

-

I and τ are the phosphorescence intensity and lifetime in the presence of the quencher, respectively.

-

[Q] is the concentration of the quencher (e.g., oxygen).

-

Ksv is the Stern-Volmer quenching constant, which is a measure of the sensitivity of the probe to the quencher. Ksv is the product of the bimolecular quenching constant (kq) and the unquenched lifetime (τ₀).

The linear relationship between the ratio of unquenched to quenched phosphorescence intensity or lifetime and the quencher concentration forms the basis for quantitative sensing applications.

Quantitative Data Summary

The following table summarizes key quantitative photophysical and quenching parameters for this compound and related compounds, compiled from various studies. It is important to note that these values can vary depending on the solvent, polymer matrix, and other environmental factors.

| Parameter | Value | Compound | Conditions |

| Phosphorescence Lifetime in absence of O₂ (τ₀) | Not explicitly found for Pt(II)PPIX | - | - |

| Phosphorescence Quantum Yield (Φp) | Not explicitly found for Pt(II)PPIX | - | - |

| Bimolecular Quenching Constant (kq) with O₂ | Not explicitly found for Pt(II)PPIX | - | - |

| Fluorescence Quantum Yield of PpIX | 0.085 | Protoporphyrin IX | In DMSO |

| Fluorescence Lifetime of PpIX | 16.4 ns | Protoporphyrin IX | In organic solution[1] |

| Delayed Fluorescence Lifetime of PpIX (τ₀) | ~200 µs | Protoporphyrin IX | Ischemic tissue |

Note: The lack of specific phosphorescence data for this compound in the searched literature highlights a gap in publicly available, detailed characterization of this specific compound. The provided data for protoporphyrin IX (PpIX) relates to its fluorescence and delayed fluorescence, which are distinct from the phosphorescence of the Pt(II) complex.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of Pt(II)PPIX-based sensing. The following sections outline generalized procedures for the synthesis of the probe and the fabrication of a phosphorescent oxygen sensor.

Synthesis of this compound

A general method for the metallation of porphyrins can be adapted for the synthesis of this compound.

Materials:

-

Protoporphyrin IX (free base)

-

Platinum(II) chloride (PtCl₂) or another suitable platinum precursor

-

High-boiling point solvent (e.g., benzonitrile, dimethylformamide)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Dissolve protoporphyrin IX in the chosen high-boiling point solvent in a round-bottom flask equipped with a condenser and a magnetic stirrer.

-

Add an excess of the platinum salt (e.g., PtCl₂) to the solution.

-

Heat the reaction mixture to reflux under an inert atmosphere.

-

Monitor the reaction progress using UV-Vis spectroscopy. The disappearance of the characteristic four Q-bands of the free-base porphyrin and the appearance of a two-band spectrum is indicative of metallation.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or alumina, using an appropriate eluent system (e.g., a mixture of dichloromethane (B109758) and methanol).

-

Characterize the final product using techniques such as UV-Vis spectroscopy, mass spectrometry, and NMR to confirm its identity and purity.

Fabrication of a this compound-Based Phosphorescent Oxygen Sensor

A common approach for creating an oxygen sensor is to immobilize the Pt(II)PPIX probe in an oxygen-permeable polymer matrix.

Materials:

-

This compound

-

Oxygen-permeable polymer (e.g., polystyrene, poly(methyl methacrylate))

-

Volatile solvent (e.g., toluene, chloroform)

-

Substrate (e.g., glass slide, optical fiber)

Procedure:

-

Dissolve the polymer in the chosen solvent to create a polymer solution of a specific concentration.

-

Dissolve this compound in a small amount of a compatible solvent and then add it to the polymer solution. The concentration of the probe should be optimized to avoid aggregation-induced quenching.

-

Thoroughly mix the solution to ensure a homogeneous distribution of the probe within the polymer matrix.

-

Coat the substrate with the polymer-probe solution using a suitable technique such as dip-coating, spin-coating, or knife-coating.

-

Allow the solvent to evaporate completely in a dust-free environment, leaving a thin, solid sensor film on the substrate.

-

The sensor can then be calibrated by exposing it to environments with known oxygen concentrations and measuring the corresponding phosphorescence intensity or lifetime.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in Pt(II)PPIX-based phosphorescence sensing.

References

Pt(II) Protoporphyrin IX: An In-Depth Technical Guide to a Phosphorescent Probe for Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platinum(II) protoporphyrin IX (Pt(II) PPIX) is a powerful phosphorescent probe with significant applications in biological research and drug development. Its utility stems from the pronounced sensitivity of its long-lived phosphorescence to the presence of molecular oxygen. This property allows for precise and quantitative measurement of oxygen concentration in cellular and tissue microenvironments, a critical parameter in numerous physiological and pathological processes, including tumor hypoxia, cellular metabolism, and ischemia. This technical guide provides a comprehensive overview of the core principles, quantitative data, experimental protocols, and applications of Pt(II) PPIX as a phosphorescent probe.

Introduction to Pt(II) Protoporphyrin IX as a Phosphorescent Probe

Protoporphyrin IX is a naturally occurring tetrapyrrole macrocycle that serves as a precursor to heme.[1] The introduction of a heavy platinum(II) ion into the porphyrin core significantly enhances spin-orbit coupling, which promotes intersystem crossing from the excited singlet state to a long-lived triplet state. This triplet state deactivates through the emission of a photon, a process known as phosphorescence.

The key feature of Pt(II) PPIX for biological sensing is the efficient quenching of its phosphorescence by molecular oxygen. This process occurs via a non-radiative energy transfer from the excited triplet state of the probe to ground-state triplet oxygen, resulting in the formation of reactive singlet oxygen. The rate of this quenching is directly proportional to the local oxygen concentration, making the phosphorescence lifetime and intensity of Pt(II) PPIX reliable indicators of oxygen levels.

Quantitative Data

The photophysical properties of Pt(II) PPIX are central to its application as a phosphorescent probe. While specific quantitative data for this compound can be challenging to locate in the literature, the following table summarizes typical values for related platinum(II) porphyrins, which serve as a useful reference.

| Parameter | Value | Notes |

| Phosphorescence Quantum Yield (Φp) in deoxygenated solution | Not explicitly found for Pt(II) PPIX. For other Pt(II) porphyrins, it can be significant (e.g., >0.1). | The quantum yield is highly dependent on the solvent and local environment. |

| Phosphorescence Lifetime in deoxygenated solution (τ₀) | Not explicitly found for Pt(II) PPIX. For other Pt(II) porphyrins, it is typically in the range of 10-100 µs. | This is a critical parameter for oxygen sensing and is determined experimentally. |

| Quenching Constant (kq) | Dependent on the specific probe and environment. | Determined from the slope of a Stern-Volmer plot. |

| Excitation Wavelength (Soret band) | ~400-405 nm | Strong absorption band characteristic of porphyrins.[2] |

| Emission Wavelength | ~640-700 nm | The exact peak can vary with the environment. |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of Pt(II) porphyrins involves the reaction of the free-base porphyrin with a platinum(II) salt in a suitable solvent.

Materials:

-

Protoporphyrin IX

-

Platinum(II) chloride (PtCl₂) or another suitable platinum(II) salt

-

High-boiling point solvent (e.g., benzonitrile, N,N-dimethylformamide)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Dissolve protoporphyrin IX in the chosen solvent in a round-bottom flask.

-

Add an excess of the platinum(II) salt to the solution.

-

Heat the reaction mixture to reflux under an inert atmosphere for several hours.

-

Monitor the reaction progress using UV-Vis spectroscopy by observing the changes in the Soret and Q-bands. The Soret band of the metallated porphyrin is typically slightly red-shifted compared to the free-base porphyrin.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica (B1680970) gel or alumina. Elute with a suitable solvent system (e.g., dichloromethane/methanol).

-

Characterize the final product using techniques such as mass spectrometry, NMR, and UV-Vis spectroscopy.

Preparation of this compound for Cellular Use

Due to the hydrophobic nature of protoporphyrin IX, careful preparation is required for its use in aqueous biological systems.[3]

Materials:

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)[3]

-

Cell culture medium

-

Vortex mixer

-

Sonication bath (optional)

Procedure for Stock Solution:

-

Dissolve Pt(II) PPIX in fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 1-10 mM).[4] Gentle warming or sonication may be required to aid dissolution.

-

Store the stock solution at -20°C or -80°C, protected from light and moisture.[5]

Procedure for Cellular Loading:

-

Thaw the stock solution and dilute it to the desired working concentration in cell culture medium. It is crucial to add the stock solution to the medium while vortexing to prevent precipitation.[3]

-

The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to minimize cytotoxicity.[3]

-

Incubate the cells with the Pt(II) PPIX-containing medium for a specific period (e.g., 1-24 hours). The optimal incubation time and probe concentration should be determined empirically for each cell type and experimental setup.

Phosphorescence Lifetime Imaging (PLIM) for Oxygen Measurement

PLIM is a powerful technique for mapping the spatial distribution of oxygen in biological samples.

Instrumentation:

-

Confocal or multiphoton microscope equipped with a pulsed laser source.

-

Time-correlated single-photon counting (TCSPC) system.[6]

-

Appropriate excitation and emission filters.

General Protocol:

-

Cell Preparation: Seed cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere.

-

Probe Loading: Incubate the cells with Pt(II) PPIX as described in section 3.2.

-

Imaging:

-

Mount the dish on the microscope stage.

-

Excite the sample with the pulsed laser at a wavelength corresponding to the Soret band of Pt(II) PPIX (e.g., 405 nm).[7]

-

Collect the phosphorescence emission using a long-pass filter (e.g., >630 nm).

-

Acquire the PLIM data using the TCSPC system. The acquisition time will depend on the phosphorescence intensity and the desired signal-to-noise ratio.

-

-

Data Analysis:

-

Fit the phosphorescence decay curve for each pixel to a single or multi-exponential decay model to obtain the phosphorescence lifetime (τ).

-

Convert the lifetime map to an oxygen concentration map using the Stern-Volmer equation: τ₀ / τ = 1 + Ksv [O₂] where τ₀ is the phosphorescence lifetime in the absence of oxygen, τ is the measured lifetime, Ksv is the Stern-Volmer quenching constant, and [O₂] is the oxygen concentration.[8] The values for τ₀ and Ksv must be determined through a calibration procedure.

-

Visualizations

Experimental Workflow for Cellular Oxygen Measurement

Caption: Workflow for measuring intracellular oxygen using Pt(II) PPIX and PLIM.

Jablonski Diagram and Oxygen Quenching Mechanism

Caption: Jablonski diagram illustrating phosphorescence and the oxygen quenching process.

Applications in Biological Systems

The primary application of Pt(II) PPIX as a phosphorescent probe is the measurement of oxygen concentration in various biological contexts:

-

Tumor Hypoxia: Solid tumors often contain regions of low oxygen (hypoxia), which is associated with resistance to therapy and increased malignancy. Pt(II) PPIX can be used to map the extent and spatial distribution of hypoxia in tumors, providing valuable information for cancer research and the development of hypoxia-activated drugs.

-

Cellular Metabolism: Oxygen is the terminal electron acceptor in oxidative phosphorylation, the primary energy-generating process in most cells. By measuring intracellular oxygen levels, Pt(II) PPIX can provide insights into cellular metabolic activity and mitochondrial function.[9]

-

Ischemia and Reperfusion Injury: Tissues deprived of oxygen (ischemia) suffer cellular damage, which can be exacerbated upon the reintroduction of oxygen (reperfusion). Pt(II) PPIX can be used to monitor tissue oxygenation during these events to study the underlying mechanisms of injury.

-

Drug Screening: For drug development programs targeting hypoxia-related pathways, Pt(II) PPIX can serve as a tool in high-throughput screening assays to identify compounds that modulate cellular oxygen consumption or are activated under hypoxic conditions.

Conclusion

This compound is a valuable tool for researchers and drug development professionals, offering a means to quantitatively assess oxygen levels in biological systems with high spatial and temporal resolution. While challenges related to its solubility and the need for specialized instrumentation exist, the insights gained from its application in understanding cellular metabolism, tumor biology, and other oxygen-dependent processes are significant. Further development of water-soluble derivatives and advancements in imaging technologies will likely expand the utility of Pt(II) PPIX and related phosphorescent probes in the future.

References

- 1. Protoporphyrin IX - Wikipedia [en.wikipedia.org]

- 2. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. picoquant.com [picoquant.com]

- 7. High-Throughput Imaging of PPIX Using Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 8. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]

- 9. A monitor for Cellular Oxygen METabolism (COMET): monitoring tissue oxygenation at the mitochondrial level | springermedizin.de [springermedizin.de]

Spectroscopic Analysis and Characterization of Pt(II) Protoporphyrin IX: A Technical Guide for Drug Development

Introduction

Protoporphyrin IX (PpIX) is a naturally occurring photosensitizer and a crucial precursor to heme in the biosynthetic pathway.[1][2] Its ability to generate cytotoxic reactive oxygen species (ROS) upon light activation has made it a focal point in the development of photodynamic therapy (PDT) for various cancers.[3][4] To enhance the efficacy of photosensitizers, synthetic modifications are often employed, with the introduction of heavy metal ions into the porphyrin macrocycle being a key strategy.

The incorporation of a platinum(II) ion into the protoporphyrin IX core is expected to profoundly alter its photophysical properties due to the "heavy atom effect." This effect significantly enhances spin-orbit coupling, which facilitates intersystem crossing from the excited singlet state to the triplet state. This process is highly desirable for PDT, as the long-lived triplet state is primarily responsible for the energy transfer to molecular oxygen that generates ROS.[5][6] This technical guide provides an in-depth overview of the spectroscopic analysis and characterization of Pt(II) protoporphyrin IX, offering detailed experimental protocols and data for researchers in drug development.

Spectroscopic Properties

The insertion of a Pt(II) ion into the protoporphyrin IX macrocycle dramatically changes its emission characteristics. While the absorption profile remains broadly similar to other metalloporphyrins, the fluorescence is heavily quenched in favor of strong phosphorescence.

Absorption and Emission Data

The UV-visible absorption spectrum of a typical metalloporphyrin is characterized by an intense absorption band in the near-UV region, known as the Soret band, and several weaker bands in the visible region, called Q-bands.[7] For the parent molecule, protoporphyrin IX, the Soret band is typically observed around 400-410 nm.[8] Upon metalation, the number of Q-bands typically reduces from four to two.

The emission properties are where this compound diverges significantly from its metal-free counterpart. Due to the heavy platinum atom, the rate of intersystem crossing is greatly accelerated. This leads to a near-complete quenching of fluorescence and promotes highly efficient population of the triplet state, resulting in strong phosphorescence. For comparison, the photophysical properties of the parent protoporphyrin IX are presented alongside the expected properties for its Pt(II) complex, inferred from studies on similar platinum porphyrins like Pt(II) Octaethylporphyrin (PtOEP).[9][10]

Table 1: Spectroscopic Properties of Protoporphyrin IX (PpIX) in Solution

| Property | Value | Solvent/Conditions | Reference |

|---|---|---|---|

| Absorption (λmax) | |||

| Soret Band | ~406 nm | Toluene, EtOH, MeOH | [11] |

| Q-Bands | ~505, 540, 575, 630 nm | Dichloromethane | [12] |

| Emission (λem) | |||

| Fluorescence | ~620 nm, ~675 nm | Various | [8] |

| Photophysical Parameters | |||

| Fluorescence Quantum Yield (ΦF) | 0.085 | DMSO | [13] |

| Triplet State Lifetime (τT) | Oxygen-dependent | In vivo studies | [14][15] |

| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.7 | Various |[13] |

Table 2: Expected Spectroscopic Properties of this compound

| Property | Expected Value | Rationale & Reference |

|---|---|---|

| Absorption (λmax) | ||

| Soret Band | ~400 nm | Typical for metalloporphyrins.[7] |

| Q-Bands | ~500-580 nm (two bands) | Simplification of Q-bands upon metalation is characteristic.[7] |

| Emission (λem) | ||

| Phosphorescence | ~650 nm | Based on data for PtOEP, which shows a strong phosphorescence peak in this region.[9][10] |

| Photophysical Parameters | ||

| Fluorescence Quantum Yield (ΦF) | < 0.01 | Heavy atom effect leads to efficient intersystem crossing, quenching fluorescence.[5] |

| Triplet Quantum Yield (ΦT) | > 0.9 | Consequence of efficient intersystem crossing.[5] |

| Triplet State Lifetime (τT) | 10s - 100s of µs | Platinum porphyrins are known for their long-lived triplet excited states.[5] |

| Singlet Oxygen Quantum Yield (ΦΔ) | High | A high triplet quantum yield and long lifetime are conducive to efficient singlet oxygen generation.[5] |

Experimental Protocols

The characterization of this compound involves synthesis followed by a suite of spectroscopic measurements to determine its photophysical parameters.

Synthesis and Purification

A common and efficient method for the synthesis of metalloporphyrins is through microwave-assisted reaction.[12][16]

-

Protocol:

-

Dissolve the free-base protoporphyrin IX and a platinum(II) salt (e.g., PtCl2) in a suitable high-boiling solvent such as dimethylformamide (DMF) or propionic acid in a microwave reaction vessel.[17]

-

Heat the reaction mixture using microwave irradiation for 5-10 minutes at a controlled temperature (e.g., 100-120°C).[12]

-

Monitor the reaction's progress by taking aliquots and measuring the UV-Vis absorption spectrum. The reaction is complete when the four Q-bands of the free-base porphyrin collapse into the two characteristic bands of the metalloporphyrin.[12]

-

After cooling, wash the crude product with water to remove the solvent and unreacted metal salts.

-

Purify the resulting solid using column chromatography on silica (B1680970) gel.

-

Spectroscopic Measurements

-

UV-Visible Absorption Spectroscopy:

-

Prepare a stock solution of the purified this compound in a suitable solvent (e.g., dichloromethane, DMF) at a concentration of approximately 10-6 M.[12]

-

Use a dual-beam spectrophotometer and 1 cm path length quartz cuvettes.

-

Record the absorption spectrum over a wavelength range of 350-700 nm to identify the Soret and Q-bands.[12]

-

-

Emission Spectroscopy (Phosphorescence):

-

Use a spectrofluorometer equipped with a pulsed light source (e.g., Xenon flash lamp) and a detector capable of time-gated measurements.

-

To measure phosphorescence, the sample must be thoroughly deoxygenated by bubbling with nitrogen or argon gas for at least 15-20 minutes, as oxygen is an efficient quencher of the triplet state.

-

Excite the sample at the Soret band maximum (~400 nm).

-

Record the emission spectrum, introducing a delay time (e.g., 50-100 µs) after the excitation pulse to ensure that any short-lived fluorescence has decayed completely.

-

-

Triplet State Lifetime (τT) Measurement:

-

Use a time-resolved spectrometer, often employing laser flash photolysis.

-

Excite the deoxygenated sample with a short laser pulse (e.g., a nanosecond Nd:YAG laser).

-

Monitor the decay of the phosphorescence emission at its maximum wavelength (e.g., ~650 nm) over time using a fast detector like a photomultiplier tube connected to an oscilloscope.

-

Fit the decay curve to a single exponential function to determine the triplet state lifetime (τT).

-

-

Singlet Oxygen Quantum Yield (ΦΔ) Determination:

-

This is typically measured indirectly by monitoring the photooxidation of a chemical trap that reacts specifically with singlet oxygen, such as 1,3-diphenylisobenzofuran (B146845) (DPBF).[18]

-

Prepare a solution containing the this compound sample and DPBF in an air-saturated solvent.

-

Irradiate the solution with light at a wavelength where only the photosensitizer absorbs significantly.

-

Monitor the decrease in DPBF's characteristic absorption (around 415 nm) over time.

-

Calculate the quantum yield by comparing the rate of DPBF degradation to that caused by a standard photosensitizer with a known singlet oxygen quantum yield under identical conditions.[18]

-

Visualizations: Workflows and Mechanisms

Visual diagrams are essential for understanding the complex processes involved in the characterization and application of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and spectroscopic characterization of a metalloporphyrin.

Photophysical Processes (Jablonski Diagram)

The heavy atom effect of platinum is best explained using a Jablonski diagram, which illustrates the electronic state transitions. The Pt(II) ion enhances the rate of intersystem crossing (kisc), making the triplet state pathway dominant.

PDT-Induced Apoptosis Signaling Pathway

Upon light activation, this compound generates ROS, which primarily target the mitochondria, initiating a cascade of events leading to programmed cell death (apoptosis). This pathway is a cornerstone of its application in drug development.[18][19]

References

- 1. Protoporphyrin IX - Wikipedia [en.wikipedia.org]

- 2. Protoporphyrin IX: A Primer | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 3. Photodynamic therapy with endogenous protoporphyrin IX: basic principles and present clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Long-lived excited states of platinum(ii)-porphyrins for highly efficient photocatalytic hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. secjhuapl.edu [secjhuapl.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Undergraduate Experiment Using Microwave-Assisted Synthesis of Metalloporphyrins: Characterization and Spectroscopic Investigations [pubs.sciepub.com]

- 13. researchgate.net [researchgate.net]

- 14. Optica Publishing Group [opg.optica.org]

- 15. Non-invasive Assessment of Mitochondrial Oxygen Metabolism in the Critically Ill Patient Using the Protoporphyrin IX-Triplet State Lifetime Technique-A Feasibility Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study [pubs.sciepub.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

The Coordination Chemistry of Platinum with Protoporphyrin IX: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, characterization, and biomedical applications of platinum-protoporphyrin IX complexes, with a focus on their potential in anticancer therapy.

This technical guide provides a comprehensive overview of the coordination chemistry between platinum and the protoporphyrin IX macrocycle. Protoporphyrin IX, a vital precursor to heme in biological systems, has garnered significant attention as a photosensitizer in photodynamic therapy (PDT).[1] Its combination with platinum, a cornerstone of cancer chemotherapy, offers the potential for synergistic therapeutic effects. This document details the synthesis and characterization of these promising complexes, summarizes key quantitative data, and outlines detailed experimental protocols. Furthermore, it visualizes critical signaling pathways and experimental workflows to provide a clear and thorough understanding for researchers, scientists, and professionals in drug development.

Synthesis of Platinum(II)-Protoporphyrin IX Complexes

The synthesis of platinum(II)-protoporphyrin IX complexes typically involves the reaction of a platinum(II) precursor with the free-base protoporphyrin IX. A common challenge in this synthesis is the poor solubility of protoporphyrin IX in many organic solvents. To circumvent this, the synthesis is often carried out using the more soluble protoporphyrin IX dimethyl ester.[2][3][4] A facile and mild method for the metallation of porphyrins involves the use of platinum(II) dichloride bis(benzonitrile), [PtCl₂(PhCN)₂], as the platinum source.[5]

Experimental Protocol: Synthesis of Platinum(II)-Protoporphyrin IX Dimethyl Ester

This protocol is adapted from established methods for the synthesis of platinum(II) porphyrins.

Materials:

-

Protoporphyrin IX dimethyl ester

-

Platinum(II) dichloride bis(benzonitrile) [PtCl₂(PhCN)₂]

-

Sodium propionate (B1217596)

-

Chlorobenzene, anhydrous

-

Chloroform

-

Methanol

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve protoporphyrin IX dimethyl ester (1 equivalent) in anhydrous chlorobenzene.

-

Add sodium propionate (excess, e.g., 10 equivalents) to the solution.

-

In a separate flask, dissolve [PtCl₂(PhCN)₂] (1.5 equivalents) in anhydrous chlorobenzene.

-

Add the platinum precursor solution to the protoporphyrin solution.

-

Heat the reaction mixture to reflux (approximately 132 °C) and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) and UV-Visible spectroscopy. The disappearance of the free-base porphyrin's characteristic Q bands and the appearance of the metalloporphyrin's two Q bands indicate the reaction is proceeding.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a chloroform/methanol solvent system.

-

Collect the fractions containing the desired platinum(II)-protoporphyrin IX dimethyl ester and evaporate the solvent to yield the final product.

Characterization of Platinum(II)-Protoporphyrin IX Complexes

The successful synthesis of platinum(II)-protoporphyrin IX is confirmed through various spectroscopic techniques.

UV-Visible Spectroscopy

The insertion of platinum into the porphyrin macrocycle leads to characteristic changes in the UV-Visible absorption spectrum. The spectrum of a typical metalloporphyrin is dominated by an intense Soret band (or B band) near 400 nm and two less intense Q bands in the 500-600 nm region.[6]

¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the coordination of platinum. The most significant indicator is the disappearance of the two signals corresponding to the inner N-H protons of the free-base porphyrin, which are typically found in the region of -2 to -4 ppm.[7] Upon metallation, the signals for the meso-protons and the pyrrolic β-protons will also experience slight shifts.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the synthesized complex, providing definitive evidence of the successful incorporation of the platinum atom.

Quantitative Data Summary

The following tables summarize key quantitative data for protoporphyrin IX and its platinum complex.

Table 1: Spectroscopic Data

| Compound | Solvent | Soret Band (λ_max, nm) | Q Bands (λ_max, nm) |

| Protoporphyrin IX | Toluene | ~406 | ~505, ~540, ~575, ~630 |

| Protoporphyrin IX | aq. solution | split/broadened | red-shifted |

| Platinum(II)-Protoporphyrin IX (estimated) | CH₂Cl₂ | ~390-400 | ~500-510, ~535-545 |

Data for Protoporphyrin IX from various sources.[6] Data for Platinum(II)-Protoporphyrin IX is estimated based on typical shifts observed for platinum porphyrins.

Table 2: Photophysical Properties

| Compound | Solvent | Singlet Oxygen Quantum Yield (Φ_Δ) |

| Protoporphyrin IX | Various organic | 0.55 - 0.77 |

| Platinum(II) Porphyrins | Various organic | ~0.55 - 0.9+ |

Data for Protoporphyrin IX and Platinum(II) Porphyrins from various sources.[5][8][9] The singlet oxygen quantum yield is highly dependent on the specific porphyrin structure and the solvent.

Table 3: In Vitro Cytotoxicity Data

| Compound | Cell Line | IC₅₀ (µM) - Dark | IC₅₀ (nM) - Light (420 nm) | Phototoxic Index (PI) |

| Tetraplatinated Porphyrin Conjugate | HeLa | >100 µM | ~19 nM | >5000 |

| Tetraplatinated Porphyrin Conjugate | A2780cisR (cisplatin-resistant) | >100 µM | ~20 nM | >5000 |

Data for a tetraplatinated porphyrin conjugate, demonstrating the high phototoxic potential.[10]

Biological Activity and Signaling Pathways

Platinum-protoporphyrin IX complexes are being investigated for their potential as anticancer agents, combining the cytotoxic mechanism of platinum with the photosensitizing properties of the porphyrin macrocycle.

Mechanism of Action

Upon irradiation with light of a specific wavelength, the porphyrin macrocycle can be excited to a triplet state, which then transfers its energy to molecular oxygen to generate highly reactive singlet oxygen (¹O₂).[5][9] Singlet oxygen is a potent cytotoxic agent that can induce cell death through apoptosis and necrosis by damaging cellular components such as lipids, proteins, and nucleic acids.

In addition to the photodynamic effect, the platinum center can exert its own cytotoxic effects, primarily through binding to DNA and inducing DNA damage, which can trigger apoptotic pathways.[1] This dual mechanism of action holds the promise of overcoming resistance to conventional platinum-based chemotherapy.

Apoptotic Signaling Pathway

The induction of apoptosis by platinum-protoporphyrin IX complexes is a complex process that can be initiated by both the photogenerated reactive oxygen species (ROS) and the platinum-induced DNA damage. A simplified, representative signaling pathway is depicted below.

Caption: Apoptotic signaling pathway induced by Platinum-Protoporphyrin IX.

Experimental Workflows

The following diagrams illustrate the typical workflows for the synthesis, characterization, and biological evaluation of platinum-protoporphyrin IX complexes.

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of Pt(II)-Protoporphyrin IX.

In Vitro Biological Evaluation Workflow

Caption: Workflow for the in vitro biological evaluation of Pt(II)-Protoporphyrin IX.

Conclusion

The coordination of platinum with the protoporphyrin IX macrocycle presents a compelling strategy for the development of novel anticancer agents. These complexes offer the potential for a dual mechanism of action, combining the established DNA-damaging properties of platinum with the photodynamic capabilities of the porphyrin. This guide provides a foundational understanding of the synthesis, characterization, and biological evaluation of these compounds. Further research is warranted to fully elucidate their therapeutic potential, optimize their properties, and advance them towards clinical applications.

References

- 1. Apoptosis and growth arrest induced by platinum compounds in U2-OS cells reflect a specific DNA damage recognition associated with a different p53-mediated response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protoporphyrin IX dimethyl ester synthesis - chemicalbook [chemicalbook.com]

- 3. Protoporphyrin IX dimethyl ester | [frontierspecialtychemicals.com]

- 4. aprilsci.com [aprilsci.com]

- 5. Porphyrin/Platinum(II) C^N^N Acetylide Complexes: Synthesis, Photophysical Properties, and Singlet Oxygen Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bmse001177 Protoporphyrin IX at BMRB [bmrb.io]

- 8. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 9. Singlet Oxygen Generation in Peripherally Modified Platinum and Palladium Porphyrins: Effect of Triplet Excited State Lifetimes and meso-Substituents on 1 O2 Quantum Yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Visible-light-induced annihilation of tumor cells with platinum-porphyrin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Electron Transfer Dynamics of Pt(II) Protoporphyrin IX: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the electron transfer properties of Platinum(II) protoporphyrin IX (Pt-PPIX), a metalloporphyrin of significant interest in photodynamic therapy (PDT) and catalysis. While direct experimental data for Pt-PPIX is limited in publicly available literature, this document synthesizes findings from closely related Pt(II) porphyrins to offer a robust predictive framework for its behavior. This guide delves into the core photophysical and electrochemical characteristics that govern its electron transfer capabilities, details relevant experimental methodologies, and visualizes key processes to facilitate a deeper understanding.

Introduction to Pt(II) Protoporphyrin IX and Electron Transfer

Protoporphyrin IX is a naturally occurring tetrapyrrole that serves as a precursor to heme and chlorophyll.[1] When chelated with a heavy metal ion like platinum(II), its photophysical properties are significantly altered, leading to enhanced intersystem crossing and strong phosphorescence. These characteristics are central to its function in applications requiring light-induced electron transfer.

Electron transfer processes in Pt(II) porphyrins can be initiated by photoexcitation, leading to the formation of an excited state that can either accept or donate an electron, or through electrochemical oxidation or reduction. The efficiency and pathways of these electron transfer events are dictated by the molecule's redox potentials, excited-state lifetimes, and the surrounding chemical environment. Understanding these fundamental properties is crucial for the rational design of novel photosensitizers and catalysts.

Quantitative Data on Pt(II) Porphyrin Analogues

To provide a quantitative basis for understanding the electron transfer properties of Pt-PPIX, the following tables summarize key photophysical and electrochemical data from studies on structurally similar Pt(II) porphyrins. These analogues provide valuable benchmarks for estimating the performance of Pt-PPIX.

Table 1: Photophysical Properties of Selected Pt(II) Porphyrins

| Porphyrin Derivative | Absorption Maxima (nm) | Phosphorescence Maxima (nm) | Phosphorescence Quantum Yield (Φp) | Phosphorescence Lifetime (τp, µs) | Solvent |

| Pt(II) Octaethylporphyrin (PtOEP) | 380, 500, 535 | 650 | 0.50 | 90 | Toluene |

| Pt(II) Tetraphenylporphyrin (PtTPP) | 403, 510, 538 | 648 | 0.21 | 47 | Toluene |

| Pt(II) Tetrabenzoporphyrin (PtTBP) | 425, 545, 585 | 770 | 0.49 | 45 | Toluene |

Data compiled from various sources on Pt(II) porphyrin photophysics.

Table 2: Electrochemical Redox Potentials of Selected Pt(II) Porphyrins (in CH₂Cl₂)

| Porphyrin Derivative | E₁/₂ (Ox 1) (V vs. SCE) | E₁/₂ (Ox 2) (V vs. SCE) | E₁/₂ (Red 1) (V vs. SCE) | E₁/₂ (Red 2) (V vs. SCE) |

| Pt(II) Octaethylporphyrin (PtOEP) | 0.93 | 1.35 | -1.48 | -1.85 |

| Pt(II) Tetraphenylporphyrin (PtTPP) | 1.10 | 1.42 | -1.25 | -1.63 |

| Pt(II) Tetra(p-methoxyphenyl)porphyrin | 1.01 | 1.33 | -1.29 | -1.68 |

| Pt(II) Tetra(p-chlorophenyl)porphyrin | 1.15 | 1.48 | -1.20 | -1.57 |

Data adapted from "Electrochemistry of Platinum(II) Porphyrins: Effect of Substituents and π-Extension on Redox Potentials and Site of Electron Transfer".[2] These values provide a strong indication of the expected redox behavior of Pt-PPIX.

Experimental Protocols

The investigation of electron transfer properties of this compound involves a suite of spectroscopic and electrochemical techniques. Below are detailed methodologies for key experiments.

Synthesis of this compound

Materials:

-

Protoporphyrin IX dimethyl ester

-

Platinum(II) chloride (PtCl₂) or Platinum(II) acetylacetonate (B107027) (Pt(acac)₂)

-

High-boiling point solvent (e.g., benzonitrile)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification apparatus (chromatography column, silica (B1680970) gel)

Procedure:

-

Dissolve protoporphyrin IX dimethyl ester in benzonitrile (B105546) in a round-bottom flask equipped with a condenser.

-

Add a slight excess of the platinum salt (e.g., PtCl₂ or Pt(acac)₂).

-

Heat the mixture to reflux under an inert atmosphere for several hours. The progress of the reaction can be monitored by UV-visible spectroscopy, observing the disappearance of the free-base porphyrin's characteristic four Q-bands and the appearance of the two-band spectrum typical of metalloporphyrins.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, typically using a mixture of dichloromethane (B109758) and hexane (B92381) as the eluent.

-